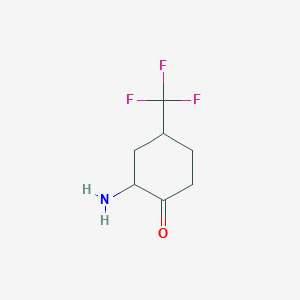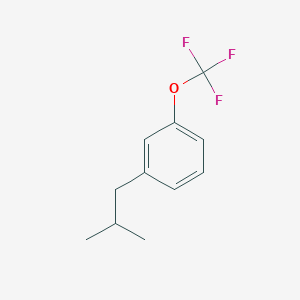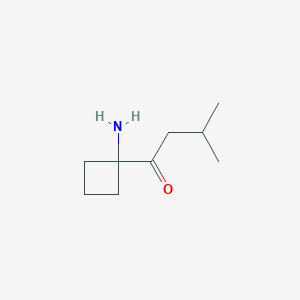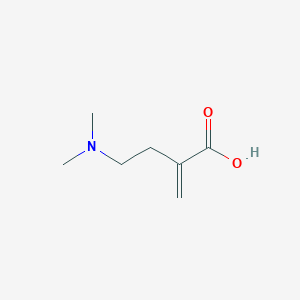
2-methoxy-N,2-dimethylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N,2-dimethylpropanimidamide is a chemical compound with the molecular formula C6H14N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group and a dimethylpropanimidamide moiety.
Preparation Methods
The synthesis of 2-methoxy-N,2-dimethylpropanimidamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypropanenitrile with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.
Chemical Reactions Analysis
2-methoxy-N,2-dimethylpropanimidamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methoxy-N,2-dimethylpropanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an anesthetic agent. Industrial applications include its use in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanisms underlying its effects.
Comparison with Similar Compounds
2-methoxy-N,2-dimethylpropanimidamide can be compared with other similar compounds, such as 2-methoxypropanamide and N,N-dimethylpropanimidamide While these compounds share some structural similarities, this compound is unique due to the presence of both a methoxy group and a dimethylpropanimidamide moiety
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-methoxy-N',2-dimethylpropanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-6(2,9-4)5(7)8-3/h1-4H3,(H2,7,8) |
InChI Key |
FSVGCMWZKYXTCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=NC)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)


![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)

![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)



![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)


![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
